molecular formula C19H20N4O3 B8415604 Benzyl 4-(2-oxo-2,3-dihydro-imidazo[4,5-b]pyridin-1-yl)-piperidine-1-carboxylate

Benzyl 4-(2-oxo-2,3-dihydro-imidazo[4,5-b]pyridin-1-yl)-piperidine-1-carboxylate

Cat. No. B8415604
M. Wt: 352.4 g/mol
InChI Key: OYAFZVCVUBSLFK-UHFFFAOYSA-N
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Patent
US08629137B2

Procedure details

690 g (1.96 mol) benzyl 4-(2-oxo-2,3-dihydro-imidazo[4,5-b]pyridin-1-yl)-piperidine-1-carboxylate were dissolved in 5.4 L methanol and hydrogenated with the addition of 46 g Pd/C (10%; 6.6% by weight) at 60° C. under a hydrogen pressure of 60 psi until all the hydrogen had been taken up. The catalyst was filtered off. 4 L methanol were distilled off from the filtrate. 2 L methylcyclohexane were added and a further 1.5 L solvent were distilled off. The suspension thus obtained was suction filtered, the residue was washed with methylcyclohexane and dried at 40° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.4 L
Type
solvent
Reaction Step One
Name
Quantity
46 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:10][C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[N:3]1[CH:11]1[CH2:16][CH2:15][N:14](C(OCC2C=CC=CC=2)=O)[CH2:13][CH2:12]1.[H][H]>CO.[Pd]>[NH:14]1[CH2:13][CH2:12][CH:11]([N:3]2[C:4]3[C:5](=[N:6][CH:7]=[CH:8][CH:9]=3)[NH:10][C:2]2=[O:1])[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
690 g
Type
reactant
Smiles
O=C1N(C=2C(=NC=CC2)N1)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
5.4 L
Type
solvent
Smiles
CO
Name
Quantity
46 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
4 L methanol were distilled off from the filtrate
ADDITION
Type
ADDITION
Details
2 L methylcyclohexane were added
DISTILLATION
Type
DISTILLATION
Details
a further 1.5 L solvent were distilled off
CUSTOM
Type
CUSTOM
Details
The suspension thus obtained
WASH
Type
WASH
Details
the residue was washed with methylcyclohexane
CUSTOM
Type
CUSTOM
Details
dried at 40° C.

Outcomes

Product
Name
Type
Smiles
N1CCC(CC1)N1C(NC2=NC=CC=C21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.